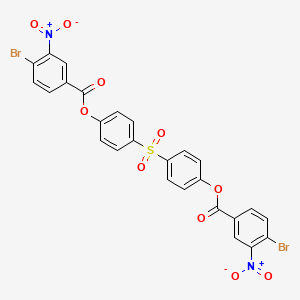
sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
Vue d'ensemble
Description
Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the family of sulfonyl-containing compounds, which have been shown to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) is not yet fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular processes. This inhibition can lead to a range of biological effects, including anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-cancer properties. It has also been shown to have antiviral activity against certain viruses. In vivo studies have demonstrated its ability to reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) is its potential as a starting point for the development of new drugs. Its wide range of biological activities and mechanism of action make it an attractive target for drug development. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate). One area of interest is in the development of new drugs based on its structure. Researchers are exploring the potential of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) as a starting point for the development of new anti-inflammatory, anti-cancer, and anti-viral drugs. Another area of interest is in understanding its mechanism of action. Further research is needed to fully understand how sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) interacts with cellular processes and how this leads to its biological effects. Finally, researchers are also exploring ways to improve the solubility of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) in water, which could increase its usefulness in lab experiments.
Applications De Recherche Scientifique
Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) has been shown to have potential applications in scientific research. One of the key areas of interest is in the development of new drugs. Sulfonyl-containing compounds have been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Researchers are exploring the potential of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) as a starting point for the development of new drugs with these properties.
Propriétés
IUPAC Name |
[4-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]sulfonylphenyl] 4-bromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Br2N2O10S/c27-21-11-1-15(13-23(21)29(33)34)25(31)39-17-3-7-19(8-4-17)41(37,38)20-9-5-18(6-10-20)40-26(32)16-2-12-22(28)24(14-16)30(35)36/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBOXGSINUOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Br2N2O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)
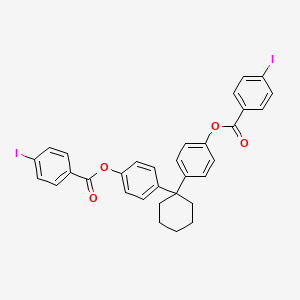
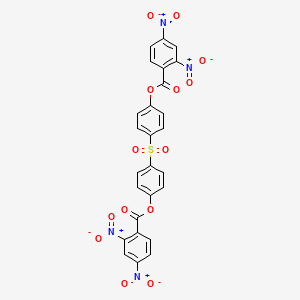
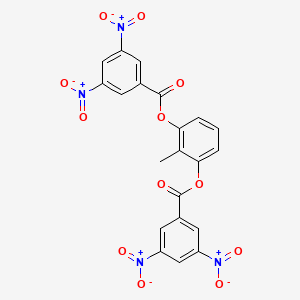
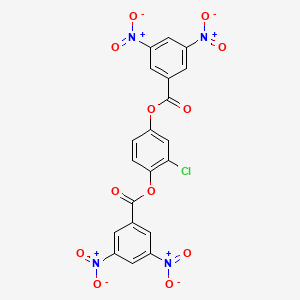
![3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)
![[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3824866.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)
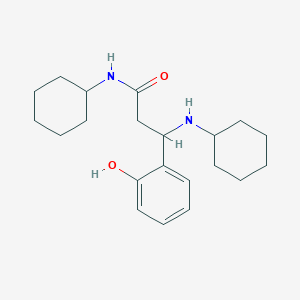
![4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile](/img/structure/B3824885.png)
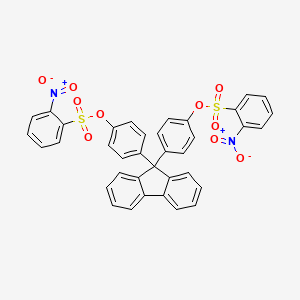
![1-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-3-ethoxy-2-propanol](/img/structure/B3824906.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B3824916.png)